![molecular formula C19H24N4O2 B2883528 4-ethoxy-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzamide CAS No. 1797717-93-1](/img/structure/B2883528.png)
4-ethoxy-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzamide
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Overview
Description
4-ethoxy-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzamide, also known as EPPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of cancer research. EPPB is a small molecule inhibitor that targets the protein kinase activity of the oncogenic transcription factor, STAT3.
Scientific Research Applications
Drug Design and Synthesis
Piperidine derivatives are crucial in drug design, serving as building blocks for numerous pharmaceuticals. The piperidine moiety in the compound can be utilized to synthesize new drugs with potential pharmacological activities. Recent advances in the synthesis of piperidine derivatives have expanded their application in creating novel therapeutic agents .
Pharmacological Applications
The pyrimidine ring is a common feature in many drugs and plays a significant role in the pharmaceutical industry. Compounds with this structure have been used to develop medications for a variety of diseases, including tuberculosis, where substituted pyrimidine derivatives have shown anti-tubercular activity .
Biological Activity Studies
The combination of piperidine and pyrimidine structures in this compound suggests a high potential for biological activity. It can be used as a substrate for studying multicomponent reactions and biological evaluations of potential drugs containing these moieties .
Chemical Synthesis Methods
This compound can be employed in research focusing on the development of fast and cost-effective methods for the synthesis of substituted piperidines, which are important for modern organic chemistry .
Molecular Target Identification
The pyrimidine component of the compound can be used to identify new molecular targets for drug development. For instance, pyrimidine derivatives have been used to target Mycobacterium tuberculosis in the search for potent anti-tubercular agents .
ALK Inhibitor Development
Pyrimidine derivatives have been identified as potent and selective inhibitors of anaplastic lymphoma kinase (ALK), which is a therapeutic target for treating certain types of non-small cell lung cancer. The compound could serve as a starting point for the synthesis of ALK inhibitors .
Mechanism of Action
Mode of Action
It’s worth noting that many compounds with similar structures are known to interact with their targets through a variety of mechanisms, often involving binding to specific receptors or enzymes, which can lead to changes in cellular processes .
Biochemical Pathways
Compounds with similar structures often influence a variety of biochemical pathways, leading to downstream effects such as the activation or inhibition of certain enzymes or signaling pathways .
Pharmacokinetics
These properties are crucial in determining the bioavailability of a compound, its distribution within the body, its metabolism, and its eventual excretion .
Result of Action
Similar compounds often have a range of effects at the molecular and cellular level, such as modulating enzyme activity, altering cell signaling, or influencing gene expression .
properties
IUPAC Name |
4-ethoxy-N-[(4-piperidin-1-ylpyrimidin-2-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-2-25-16-8-6-15(7-9-16)19(24)21-14-17-20-11-10-18(22-17)23-12-4-3-5-13-23/h6-11H,2-5,12-14H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APBFOGPLBIDGRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCC2=NC=CC(=N2)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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